N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Description
N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-3-25-14-7-5-13(6-8-14)21(26(2,23)24)11-17(22)20-16-9-4-12(18)10-15(16)19/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVNSIWXGPACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms using fluorinating agents.
Attachment of the Ethoxy and Methylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalytic Reactions: Using catalysts to increase reaction rates and selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- N-(2,4-difluorophenyl)-2-(4-ethoxy-N-ethylsulfonylanilino)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of both difluorophenyl and ethoxy groups may enhance its lipophilicity and membrane permeability, while the methylsulfonyl group may influence its reactivity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
